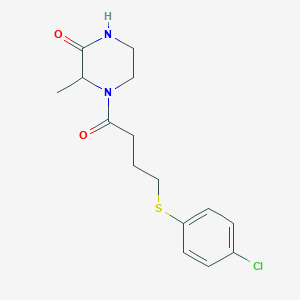

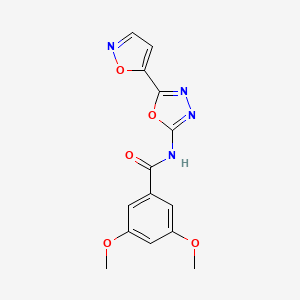

4-((2,4-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The 2,4-dimethoxyphenyl group would likely contribute to the compound’s aromaticity, while the ethylamino and 4-oxobutanoic acid groups could participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 2,4-dimethoxyphenyl group might participate in electrophilic aromatic substitution reactions, while the ethylamino group could act as a nucleophile. The 4-oxobutanoic acid group, being a carboxylic acid, might undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group might make the compound acidic. The compound’s solubility would depend on the balance of its polar (carboxylic acid and amino groups) and nonpolar (2,4-dimethoxyphenyl group) components .Scientific Research Applications

Molecular Docking and Structural Studies

A study by Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of butanoic acid, including 4-[(2,6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid and 4-[(2,5-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid. This research highlighted the stability of the molecule from hyper-conjugative interactions and charge delocalization. It also identified the potential of these compounds as nonlinear optical materials, indicating significant applications in photonics and laser technology (Vanasundari et al., 2018).

Spectroscopic Analysis for Chemical Characterization

Rahul Raju and colleagues (2015) explored 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid using FT-IR spectroscopy, structural analysis, and computational methods. The study provided insights into the vibrational wavenumbers, molecular structure, and electronic properties of the compound, contributing to a deeper understanding of its chemical behavior (Raju et al., 2015).

Synthesis and Intramolecular Cyclization Studies

Research by Rubtsov and Zalesov (2003) focused on the synthesis and intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids. This study provided valuable information on the chemical reactions and potential pharmaceutical applications of these compounds (Rubtsov & Zalesov, 2003).

Vibrational Spectroscopy and Supramolecular Studies

A study conducted by Fernandes et al. (2017) utilized vibrational spectroscopy to analyze a chloramphenicol derivative, highlighting the significance of non-conventional hydrogen bonds in the molecular structure. This research contributes to the broader understanding of butanoic acid derivatives in the context of molecular interactions and pharmaceutical applications (Fernandes et al., 2017).

Synthesis and Cytotoxic Activity

Deady and team (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with a 4-oxobutanoic acid structure. This study evaluated the cytotoxic activities of these compounds, indicating their potential use in cancer research (Deady et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,4-dimethoxyanilino)-2-(ethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-4-15-11(14(18)19)8-13(17)16-10-6-5-9(20-2)7-12(10)21-3/h5-7,11,15H,4,8H2,1-3H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZGBCCSOSRLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,4-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)

![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)

![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)

![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)

![4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2626402.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2626403.png)